molecular formula C25H35N5O9 B11936818 Thalidomide-NH-amido-PEG4-C2-NH2

Thalidomide-NH-amido-PEG4-C2-NH2

Cat. No.: B11936818
M. Wt: 549.6 g/mol
InChI Key: JNAXELNKDXMGBD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-NH-amido-PEG4-C2-NH2 involves the conjugation of a Thalidomide-based cereblon ligand with a PEG4 linker and a terminal amine. The process typically includes the following steps:

    Activation of Thalidomide: Thalidomide is activated by reacting with a suitable activating agent to form an intermediate.

    Linker Attachment: The activated Thalidomide intermediate is then reacted with a PEG4 linker under controlled conditions to form the conjugate.

    Amine Functionalization:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Thalidomide-NH-amido-PEG4-C2-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .

Scientific Research Applications

Thalidomide-NH-amido-PEG4-C2-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of PROTACs for targeted protein degradation.

    Biology: Employed in studies to understand protein-protein interactions and cellular pathways.

    Medicine: Investigated for its potential therapeutic applications in treating diseases by degrading disease-causing proteins.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

Thalidomide-NH-amido-PEG4-C2-NH2 exerts its effects by targeting the cereblon protein, a component of the E3 ubiquitin ligase complex. The compound binds to cereblon, facilitating the recruitment of target proteins to the ubiquitin-proteasome system for degradation. This process involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-NH-amido-PEG4-C2-NH2 is unique due to its specific structure, which allows for efficient binding to cereblon and effective recruitment of target proteins for degradation. Its PEG4 linker provides flexibility and optimal spacing between the ligands, enhancing its efficacy in PROTAC applications .

Properties

Molecular Formula

C25H35N5O9

Molecular Weight

549.6 g/mol

IUPAC Name

N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide

InChI

InChI=1S/C25H35N5O9/c26-6-8-36-10-12-38-14-15-39-13-11-37-9-7-27-21(32)16-28-18-3-1-2-17-22(18)25(35)30(24(17)34)19-4-5-20(31)29-23(19)33/h1-3,19,28H,4-16,26H2,(H,27,32)(H,29,31,33)

InChI Key

JNAXELNKDXMGBD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCOCCOCCOCCOCCN

Origin of Product

United States

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